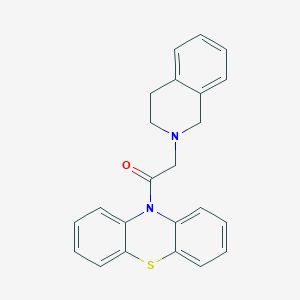
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine, also known as fluphenazine, is a phenothiazine derivative that is commonly used as an antipsychotic medication. It is a potent dopamine antagonist that works by blocking the dopamine receptors in the brain. Fluphenazine is used to treat various psychiatric disorders such as schizophrenia, bipolar disorder, and severe anxiety.
Mécanisme D'action
Fluphenazine works by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and pleasure. By blocking the dopamine receptors, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine reduces the activity of dopamine in the brain, which helps to alleviate the symptoms of psychiatric disorders.
Biochemical and physiological effects:
Fluphenazine has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of prolactin, a hormone that is involved in lactation and reproductive functions. Fluphenazine has also been found to cause sedation and drowsiness, which can be beneficial in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
Fluphenazine has several advantages for use in lab experiments. It is a well-established antipsychotic medication that has been extensively studied for its therapeutic effects. Fluphenazine is also readily available and relatively inexpensive compared to other antipsychotic medications. However, 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine has several limitations for use in lab experiments. It has a narrow therapeutic index, which means that the dose must be carefully monitored to avoid toxicity. Fluphenazine can also cause a range of side effects, which can interfere with the experimental results.
Orientations Futures
There are several future directions for the study of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine. One area of research is the development of new formulations and delivery methods for this compound. This could include the development of long-acting injectable formulations or transdermal patches. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome. Additionally, there is a need for further studies to investigate the long-term effects of this compound on the brain and the body.
Méthodes De Synthèse
The synthesis of 10-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-10H-phenothiazine involves the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 10-chloro-10H-phenothiazine in the presence of a base. The reaction yields this compound as the final product.
Applications De Recherche Scientifique
Fluphenazine has been extensively studied for its therapeutic effects on various psychiatric disorders. It has been found to be effective in reducing the symptoms of schizophrenia, bipolar disorder, and severe anxiety. Fluphenazine has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Tourette's syndrome.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)25/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDUHXORQNBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

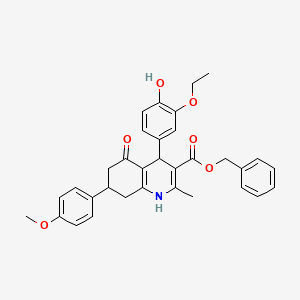
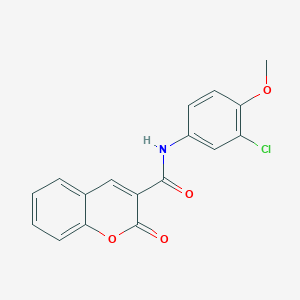
![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)
![4-[2-(2,3-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5011493.png)
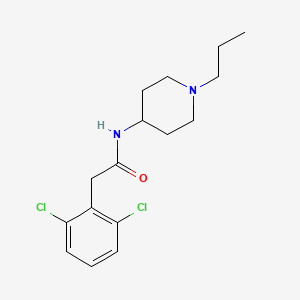
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5011503.png)
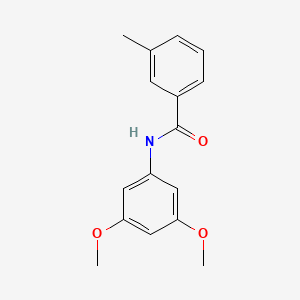

![8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5011525.png)
![2-imino-5-(3-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5011528.png)

![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)
![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)
